Timolol EP Impurity E is a chemical compound with the molecular formula C17H26N4O6S and a molecular weight of 414.48 g/mol. It is classified as an impurity of Timolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of glaucoma and hypertension. Timolol EP Impurity E is identified by its Chemical Abstracts Service number 1026075-53-5. The compound plays a significant role in pharmaceutical quality control, particularly in ensuring the purity of Timolol formulations .
The specific reaction pathways can depend on the conditions such as pH, temperature, and the presence of catalysts.
The synthesis of Timolol EP Impurity E typically involves processes that generate Timolol as a primary product. Common methods for synthesizing such impurities include:
The specific synthetic routes may vary based on the desired purity levels and regulatory requirements .
Timolol EP Impurity E serves primarily in quality control within pharmaceutical manufacturing. Its applications include:
Due to its role as an impurity, it does not have therapeutic applications outside of its use in analytical chemistry .
Timolol EP Impurity E shares structural similarities with several other compounds within the beta-blocker class and related impurities. Below are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Timolol | C13H24N4O3S | Main active ingredient; non-selective beta-blocker |
Atenolol | C14H22N2O3 | Selective beta-1 blocker; used for hypertension |
Propranolol | C16H21N1O2 | Non-selective beta-blocker; used for anxiety and hypertension |
Metoprolol | C15H25N1O3 | Selective beta-1 blocker; used for heart conditions |
Timolol EP Impurity E is unique due to its specific structural attributes that arise from being an impurity rather than an active pharmaceutical ingredient. Its role in pharmaceutical quality assurance distinguishes it from other compounds that serve therapeutic purposes.
The synthesis of Timolol EP Impurity E is intrinsically linked to side reactions during Timolol’s manufacturing process. Timolol’s core structure features a chiral S-configuration at the propanolamine moiety and a 4-morpholino-1,2,5-thiadiazol-3-yl ether group. Impurity E arises primarily from esterification or condensation side reactions involving intermediates. For instance, the maleate salt form of Impurity E ((S,Z)-4-({1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl}oxy)-4-oxobut-2-enoic acid maleate) forms when maleic acid interacts with Timolol intermediates under specific conditions.
A patent detailing the separation of Timolol maleate impurities highlights that Impurity E ((R,2Z)-1-(tert-butylamino)-3-[(4-morpholinyl-1,2,5-thiadiazol-3-yl)oxy]-monoisopropyl maleate) emerges during the stereoselective synthesis of S-Timolol. The synthetic route optimization requires precise control over:
Table 1: Key Synthetic Intermediates and Reaction Conditions for Impurity E